- Preparation of azabicyclo benzothiazole derivative and application thereof, World Intellectual Property Organization, , ,
Cas no 946426-94-4 (4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole)
946426-94-4 structure
Product Name:4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
Numero CAS:946426-94-4
MF:C13H10BrCl2NO
MW:347.034600734711
CID:1984496
Update Time:2023-09-21
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
- CTK3I4900
- 4-Brommethyl-5,7-dihydroxy-cumarin
- 2H-1-Benzopyran-2-one, 4-(bromomethyl)-5,7-dihydroxy-
- 4-bromomethyl-5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazole
- 4-bromomethyl-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole
- 4-bromomethyl-5,7-dihydroxy-coumarin
- AGN-PC-00L948
- dihydroxy-5,7 (bromomethyl)-4 coumarine
- 4-(BROMOMETHYL)-3-(2,6-DICHLOROPHENYL)-5-CYCLOPROPYLISOXAZOLE
- 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole (ACI)
- 4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
-
- Inchi: 1S/C13H10BrCl2NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2
- Chiave InChI: PNZIYSWKRBYITO-UHFFFAOYSA-N
- Sorrisi: ClC1C(C2C(CBr)=C(C3CC3)ON=2)=C(Cl)C=CC=1
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01629-5g |
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole |
946426-94-4 | 95% | 5g |
$1850 | 2023-09-07 |
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Riferimento
- Preparation of isoxazole based small molecule compound as PPARs and FXR multi-target agonist, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triphenyl phosphite , Carbon tetrabromide Solvents: Dichloromethane ; 0 °C; 4 h, rt
Riferimento
- Preparation of substituted bicyclic compounds as bile acid receptor agonists, Korea, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 - 10 °C; 2 h, rt
Riferimento
- Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia, Journal of Medicinal Chemistry, 2015, 58(24), 9768-9772
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
Riferimento
- Preparation of alkene compounds as farnesoid X receptor modulators, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Methanol , Dichloromethane ; cooled; 4 h, cooled
Riferimento
- FXR receptor agonist and its preparation, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, rt
1.2 Reagents: Carbon tetrabromide ; rt; 2 h, 0 °C
1.2 Reagents: Carbon tetrabromide ; rt; 2 h, 0 °C
Riferimento
- Discovery of novel ketoxime ether derivatives with potent FXR agonistic activity, oral effectiveness and high liver/blood ratio, Bioorganic & Medicinal Chemistry, 2021, 43,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Phosphine (PH3) Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Phosphine (PH3) Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 4 h, rt
Riferimento
- Preparation of 1,2,4-oxadiazol-5(2H)-one derivatives as FXR small-molecule agonists, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Riferimento
- Preparation of tetrafluorophenyl azabicyclo isoxazole derivatives as FXR small molecule agonist for the preparation of drugs for the treatment of diseases related to FXR activity or expression, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.3 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Riferimento
- Preparation of heteroaryl compounds as FXR agonists, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; rt → -10 °C; -5 - 0 °C; 30 min, -5 - 0 °C; 0 °C → 25 °C; 2 h, 20 - 35 °C; 35 °C → 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 - 5 °C
Riferimento
- Preparation of isoxazolylmethoxyheterocyclylarenecarboxylates and related compounds as farnesoid X receptor (FXR) agonists for treatment of dyslipidemia., World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt
Riferimento
- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 4 h, rt
Riferimento
- Preparation of isoxazole derivatives as activators of Farnesoid X receptor for treatment and prevention of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 2 h, rt
Riferimento
- Preparation of fluorine-containing isoxazole compounds for treating FXR-mediated diseases, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt
Riferimento
- Preparation of spirocyclic compounds as farnesoid X receptor modulators, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 2 h, rt
1.2 Reagents: Carbon tetrabromide ; 2 h, rt
Riferimento
- Fxr regulator, preparation method and use thereof, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ; 10 min, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0 °C; 2 h, 0 °C
1.2 Reagents: Carbon tetrabromide ; 0 °C; 2 h, 0 °C
Riferimento
- FXR regulator for treating diseases mediated by FXR including nonalcoholic fatty liver disease and primary biliary cholangitis and its preparation method, China, , ,
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Raw materials
- Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
- 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde
- (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Preparation Products
4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Letteratura correlata
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
946426-94-4 (4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso